1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one
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Overview
Description
1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methoxymethyl group and a prop-2-yn-1-one moiety. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one can be achieved through various synthetic routes. One common method involves the reaction of piperidine with methoxymethyl chloride to introduce the methoxymethyl group. This intermediate is then reacted with propargyl bromide to form the final product. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one can be compared with other piperidine derivatives, such as:
1-(2-Methoxyethyl)piperidine: Similar in structure but with a different substituent on the piperidine ring.
1-(3-Methoxypropyl)piperidine: Another piperidine derivative with a different alkyl chain length.
1-(Methoxymethyl)piperidine: Lacks the prop-2-yn-1-one moiety, making it structurally simpler.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[3-(methoxymethyl)piperidin-1-yl]prop-2-yn-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-10(12)11-6-4-5-9(7-11)8-13-2/h1,9H,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZPRDOQQHTKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C(=O)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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